molecular formula C18H14BrN3O2 B3727250 (2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile

Cat. No.: B3727250
M. Wt: 384.2 g/mol
InChI Key: PYXIMANKJXGTJQ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is a complex organic compound that features a benzimidazole ring fused with a substituted phenyl group

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c1-2-24-17-8-11(13(19)9-16(17)23)7-12(10-20)18-21-14-5-3-4-6-15(14)22-18/h3-9,23H,2H2,1H3,(H,21,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXIMANKJXGTJQ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The next step involves the introduction of the substituted phenyl group through a coupling reaction, often using a brominated phenol derivative. The final step includes the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction, using malononitrile and appropriate aldehydes under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its derivatives for potential therapeutic applications.

Industry

In the material science industry, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for creating customized materials for specific applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its antimicrobial or antiviral activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromine and ethoxy substituents, resulting in different chemical properties and biological activities.

    (2Z)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile: Lacks the bromine and ethoxy groups, which may affect its reactivity and application potential.

Uniqueness

The presence of the bromine, ethoxy, and hydroxyl groups in (2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming hydrogen bonds. These features enhance its versatility in chemical synthesis and its potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.